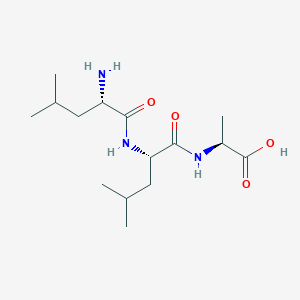

H-LEU-LEU-ALA-OH

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Leucyl-leucyl-alanine can be synthesized through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) and then coupled to the amino group of the growing peptide chain.

Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of leucyl-leucyl-alanine typically involves large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses specific enzymes like peptidases to catalyze the formation of peptide bonds between amino acids. This method is advantageous due to its high specificity and mild reaction conditions .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis of Leu-Leu-Ala occurs via cleavage of its peptide bonds, yielding constituent amino acids (leucine and alanine). This reaction proceeds under acidic, alkaline, or enzymatic conditions:

-

Acid Hydrolysis :

Treatment with strong acids like trifluoroacetic acid (TFA) or hydrofluoric acid (HF) cleaves peptide bonds. For example, HF cleavage of resin-bound peptides generates H-Leu-Ala-Gly-Val-OH and related by-products . -

Enzymatic Hydrolysis :

Proteases such as thermolysin selectively hydrolyze peptide bonds adjacent to hydrophobic residues. Thermolysin catalyzes the synthesis and breakdown of peptides like Leu-Leu-Ala at pH 7.5 and 37°C .

Enzymatic Cleavage Specificity

Thermolysin exhibits a preference for hydrophobic residues (e.g., leucine) at the carbonyl donor site, enhancing reaction rates. For instance:

-

Rate Enhancement : The presence of adjacent hydrophobic residues (e.g., Z-Phe-OH + H-Leu-NHPh) accelerates synthesis rates by ~25-fold compared to non-hydrophobic analogs .

Oxidation:

Leucine and alanine side chains can undergo oxidation. For example:

-

Tyrosine Analogs : Oxidation of tyrosine-containing peptides (e.g., H-Leu-Ala-xiHyp-nTyr-Ile-OH) modifies side chains, forming products like dityrosine.

Substitution:

Amino groups participate in acylations or amidations. Catalytic peptide ligation (CPL) studies show that cysteine catalysts at pH 8.5–9.0 facilitate α-selective ligation of alanine to nitriles, yielding amidine derivatives .

Comparative Analysis of Reaction Pathways

The table below summarizes key reactions, conditions, and products:

Mechanistic Insights

Aplicaciones Científicas De Investigación

Applications in Scientific Research

H-Leu-Leu-Ala-OH has a broad range of applications across different scientific disciplines:

Chemistry

- Model Compound : It serves as a model compound for studying peptide bond formation and hydrolysis, which is essential for understanding peptide synthesis mechanisms.

- Peptide Synthesis : The compound is utilized in solid-phase peptide synthesis (SPPS), allowing researchers to explore various modifications and synthesize complex peptides efficiently.

Biology

- Enzyme Kinetics : this compound is employed as a substrate for studying the kinetics and specificity of various peptidases, providing insights into enzyme mechanisms.

- Antioxidant Activity : This tripeptide exhibits notable antioxidant properties, which are being investigated for their potential therapeutic applications against oxidative stress-related diseases .

Medicine

- Therapeutic Potential : The compound is being explored for its role in drug delivery systems and as a therapeutic agent due to its ability to influence biological pathways such as protein synthesis through the mTOR signaling pathway .

- Antimicrobial Properties : Research indicates that this compound can enhance the antimicrobial efficacy of hydrogels against pathogens like Staphylococcus aureus, which may lead to new applications in infection control .

Industry

- Biomaterials Development : The compound is utilized in the development of peptide-based materials, contributing to advancements in biomaterials that can be used in medical devices and tissue engineering .

- Analytical Techniques : this compound serves as a standard in various analytical methods, aiding in the characterization of peptide behavior and interactions.

Self-Assembly and Biomaterials

Research has demonstrated that this compound can form self-assembled structures that enhance its functionality in biomaterials. For example, hydrogels incorporating this tripeptide have shown improved antibacterial properties due to their ability to disrupt bacterial cell membranes effectively .

Antioxidant Activity

Studies have highlighted the antioxidant effects of this compound, showing its ability to protect human umbilical vein endothelial cells from oxidative damage by modulating apoptotic pathways . This property opens avenues for its use in therapeutic strategies targeting cardiovascular diseases.

Data Table: Summary of Biological Activities

| Property | Description |

|---|---|

| Antioxidant Activity | Exhibits significant antioxidant properties; protects cells from oxidative stress |

| Antimicrobial Activity | Demonstrates effective inhibition of bacterial growth, particularly against Staphylococcus aureus |

| Enzyme Substrate | Serves as a substrate for studying peptidase kinetics |

| Therapeutic Potential | Investigated for roles in drug delivery systems and cancer therapy |

Mecanismo De Acción

Leucyl-leucyl-alanine exerts its effects primarily through interactions with specific enzymes and receptors. The peptide can bind to peptidases, leading to its hydrolysis and the release of leucine and alanine. These amino acids can then participate in various metabolic pathways, including protein synthesis and energy production. The compound may also interact with receptors involved in signaling pathways, influencing cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Leucyl-alanine: A dipeptide composed of leucine and alanine.

Leucyl-leucine: A dipeptide composed of two leucine units.

Alanyl-leucine: A dipeptide composed of alanine and leucine.

Uniqueness

Leucyl-leucyl-alanine is unique due to its tripeptide structure, which provides distinct biochemical properties compared to dipeptides. The presence of two leucine units and one alanine unit allows for specific interactions with enzymes and receptors, making it a valuable compound for studying peptide behavior and enzyme specificity .

Actividad Biológica

H-LEU-LEU-ALA-OH, also known as H-Leucyl-Leucyl-Alanine, is a tripeptide composed of two L-leucine units and one L-alanine unit. This compound has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities, including antimicrobial properties, effects on cell proliferation, and implications in biomaterial development.

- Molecular Formula : C₉H₁₈N₂O₃

- Molecular Weight : 202.25 g/mol

- Melting Point : 255-256 °C

- CAS Number : 7298-84-2

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated that hydrogels formed from Fmoc-modified amino acids, including Fmoc-Leu and Fmoc-Ala, effectively inhibited the growth of Staphylococcus aureus by disrupting the bacterial cell wall and membrane. The incorporation of this compound into these hydrogels enhanced their antimicrobial efficacy, achieving approximately 95% inhibition of bacterial proliferation after 20 hours of incubation .

Cytotoxic Effects

In vitro studies have shown that certain peptide assemblies can induce apoptosis in neuroblastoma cells. The self-assembly properties of peptides like this compound may contribute to cytotoxicity through the formation of amyloid-like structures that disrupt cellular function. Such findings suggest potential applications in cancer therapy, where targeted delivery of cytotoxic peptides could be beneficial .

Case Studies and Research Findings

- Self-Assembly and Biomaterials :

- Peptide Synthesis :

- Antioxidant Activity :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O4/c1-8(2)6-11(16)13(19)18-12(7-9(3)4)14(20)17-10(5)15(21)22/h8-12H,6-7,16H2,1-5H3,(H,17,20)(H,18,19)(H,21,22)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSUCEBCSBUMDP-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact molecular formula and weight depend on the specific form (e.g., free acid, salt, or derivative), the general tripeptide Leu-Leu-Ala consists of three amino acids: Leucine (Leu), Leucine (Leu), and Alanine (Ala).

ANone: Yes, circular dichroism (CD) spectra have been used to study the structural properties of Leu-Leu-Ala containing peptides, particularly in the context of larger depsipeptides. []

ANone: Downstream effects vary depending on the specific peptide sequence and its target. For instance, LLAP, through its DPP-4 inhibitory action, can enhance the stability of glucagon-like peptide-1 (GLP-1) [], leading to increased insulin secretion and improved glycemic control. []

ANone: Yes, several studies have examined the in vitro and in vivo efficacy of peptides containing the Leu-Leu-Ala sequence.

* **In vitro**: The peptide LLAP, containing the Leu-Leu-Ala sequence, has demonstrated dose-dependent insulin secretion in cultured BRIN-BD11 pancreatic cells. []* **In vivo**: LLAP also exhibited potent anti-hyperglycemic and insulinotropic effects in mice during an intraperitoneal glucose tolerance test (ipGTT). []ANone: Yes, the Leu-Leu-Ala sequence has been incorporated into an amphiphilic peptide designed to anchor lipid vesicles onto polymer supports. This system showed promise for immobilizing membrane-bound enzymes while preserving their activity, as demonstrated with gamma-glutamyl transpeptidase. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.